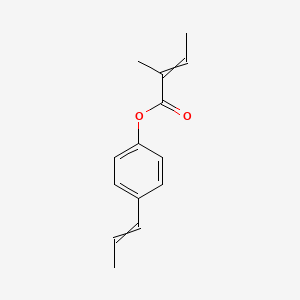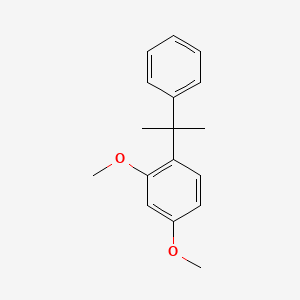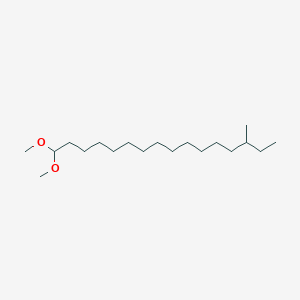![molecular formula C18H19NO4 B15160500 Ethyl [2-acetyl-4-(benzyloxy)phenyl]carbamate CAS No. 861841-71-6](/img/structure/B15160500.png)
Ethyl [2-acetyl-4-(benzyloxy)phenyl]carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl [2-acetyl-4-(benzyloxy)phenyl]carbamate is a chemical compound with a complex structure that includes an ethyl carbamate group, an acetyl group, and a benzyloxy group attached to a phenyl ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl [2-acetyl-4-(benzyloxy)phenyl]carbamate typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the acetylation of 4-(benzyloxy)phenol to form 2-acetyl-4-(benzyloxy)phenol. This intermediate is then reacted with ethyl chloroformate in the presence of a base, such as triethylamine, to yield this compound .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products.
化学反応の分析
Types of Reactions
Ethyl [2-acetyl-4-(benzyloxy)phenyl]carbamate can undergo various chemical reactions, including:
Oxidation: The acetyl group can be oxidized to form carboxylic acids.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the acetyl group can yield carboxylic acids, while reduction can produce alcohols.
科学的研究の応用
Ethyl [2-acetyl-4-(benzyloxy)phenyl]carbamate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein binding.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism by which Ethyl [2-acetyl-4-(benzyloxy)phenyl]carbamate exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity, or interact with receptors to modulate their signaling pathways. The specific pathways involved depend on the biological context and the target molecules.
類似化合物との比較
Similar Compounds
Ethyl carbamate: A simpler compound with similar functional groups but lacking the benzyloxy and acetyl groups.
Benzyl carbamate: Contains a benzyloxy group but lacks the acetyl group.
Acetylphenyl carbamate: Contains an acetyl group but lacks the benzyloxy group.
Uniqueness
Ethyl [2-acetyl-4-(benzyloxy)phenyl]carbamate is unique due to the combination of its functional groups, which confer specific chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry.
特性
CAS番号 |
861841-71-6 |
|---|---|
分子式 |
C18H19NO4 |
分子量 |
313.3 g/mol |
IUPAC名 |
ethyl N-(2-acetyl-4-phenylmethoxyphenyl)carbamate |
InChI |
InChI=1S/C18H19NO4/c1-3-22-18(21)19-17-10-9-15(11-16(17)13(2)20)23-12-14-7-5-4-6-8-14/h4-11H,3,12H2,1-2H3,(H,19,21) |
InChIキー |
JQAISMJEOKFUHM-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)NC1=C(C=C(C=C1)OCC2=CC=CC=C2)C(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-(3,4-Dichlorophenyl)-1-[4-(methanesulfonyl)phenyl]prop-2-en-1-one](/img/structure/B15160421.png)

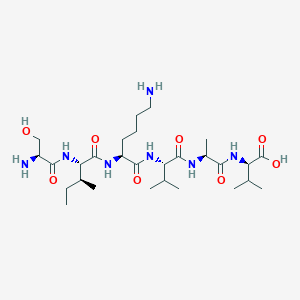
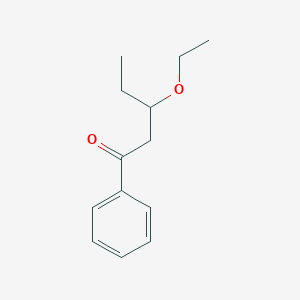
![[6-(Imidazolidin-2-ylidene)naphthalen-2(6H)-ylidene]propanedinitrile](/img/structure/B15160438.png)
![N~2~-[(2-Aminophenyl)methyl]alaninamide](/img/structure/B15160449.png)
![1H-Benzimidazole, 2-[(octahydro-1H-1,4,7-triazonin-1-yl)methyl]-](/img/structure/B15160455.png)
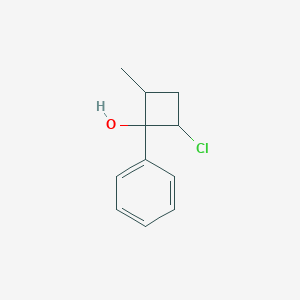

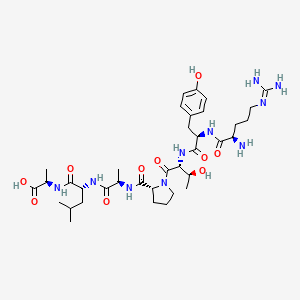
![2-[(1H-Indol-3-yl)methylidene]-1-azabicyclo[2.2.2]octan-3-ol](/img/structure/B15160491.png)
